![molecular formula C27H23F6NO6S B606697 Cintirorgon CAS No. 2055536-64-4](/img/structure/B606697.png)
Cintirorgon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Clinical Trials
- Phase 1 Study : A multicenter Phase 1 trial evaluated the safety and tolerability of cintirorgon in adults with relapsed or refractory metastatic cancer. The study aimed to determine the maximum tolerated dose and assess pharmacokinetics and preliminary efficacy .
- Phase 2a Study : Following promising Phase 1 results, this compound has progressed to Phase 2a trials to further evaluate its efficacy as a monotherapy and in combination with other therapies .
Case Studies
- Combination Therapy : Research indicates that this compound enhances the efficacy of anti-PD-1 therapy by promoting the migration of monocyte-derived dendritic cells, which increases local levels of CXCL10 and facilitates CD8 T-cell infiltration into tumors. This mechanism underscores its potential as a combination therapy agent in immuno-oncology .
- Preclinical Studies : In preclinical models, this compound has demonstrated significant antitumor activity across various syngeneic tumor models, suggesting its broad applicability in oncology .
Quantification Methods
A robust LC-MS/MS assay has been developed for quantifying this compound in biological matrices such as mouse plasma and tissue homogenates. This method enables accurate measurement of drug concentrations, facilitating pharmacokinetic studies necessary for understanding its behavior in biological systems .
Parameter | Value |
---|---|
Linear Range | 5 - 4000 ng/mL |
Intra-day Precision | 4.6% - 14.7% |
Inter-day Precision | 5.1% - 15.6% |
Accuracy | 89.1% - 111.2% |
Safety Profile
The safety profile established during clinical trials indicates that this compound is well-tolerated among patients, with manageable side effects reported during the initial phases of testing .
Wirkmechanismus
Target of Action
Cintirorgon, also known as LYC-55716, is a first-in-class, oral, small-molecule investigational agent that selectively activates the transcription factor retinoic acid receptor–related orphan receptor γ (RORγ) . RORγ regulates type 17 effector T-cell differentiation and function and is key to immune cell regulation .
Mode of Action
This compound interacts with its primary target, RORγ, to modulate immune cell gene expression. This interaction increases effector T-cell activity and decreases immune suppression . By acting on a transcription factor, RORγ agonists like this compound integrate multiple antitumor mechanisms into a single therapeutic .
Biochemical Pathways
The activation of RORγ by this compound affects the differentiation and function of type 17 effector T-cells . This modulation of immune cell gene expression leads to an increase in effector T-cell activity and a decrease in immune suppression
Pharmacokinetics
It is known that patients received 28-day treatment cycles of oral this compound, and the dose and dosing regimen were determined according to the pharmacokinetic profile and safety .
Result of Action
The activation of RORγ by this compound leads to an increase in effector T-cell activity and a decrease in immune suppression . This results in preliminary evidence of antitumor activity, as seen in a phase 1 study where some patients had confirmed partial responses and others had disease stabilization for 2 to 12 months .
Action Environment
It is known that this compound is administered orally, suggesting that factors such as gastrointestinal ph and the presence of food might influence its absorption and bioavailability .
Biochemische Analyse
Biochemical Properties
Cintirorgon plays a significant role in biochemical reactions as a RORγ agonist . It interacts with the RORγ, a transcription factor that regulates type 17 effector T-cell differentiation and function . By modulating immune cell gene expression, this compound increases effector T-cell activity and decreases immune suppression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating immune cell gene expression to increase effector T-cell activity and decrease immune suppression . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively activating the transcription factor RORγ . This activation leads to the modulation of immune cell gene expression, thereby increasing effector T-cell activity and decreasing immune suppression .
Temporal Effects in Laboratory Settings
It has been successfully applied for quantification in mouse plasma and tissue homogenates using LC-MS/MS, indicating its stability for biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In a phase 1 study, no dose-limiting toxicities occurred among the patients who received this compound . More detailed studies on threshold effects and potential toxic or adverse effects at high doses are needed.
Metabolic Pathways
As a RORγ agonist, it is likely to be involved in pathways related to immune cell regulation .
Transport and Distribution
It has been detected in mouse plasma and tissue homogenates, suggesting it can be distributed in these tissues .
Subcellular Localization
Given its role as a RORγ agonist, it is likely to be found in the nucleus where it can interact with the RORγ transcription factor .
Vorbereitungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für Cintirorgon umfassen mehrere SchritteDie industriellen Produktionsmethoden für this compound sind proprietär und umfassen optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Cintirorgon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion desoxygenierte Verbindungen produzieren kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Funktion von RORγ und seine Rolle in verschiedenen chemischen Wegen zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf die Differenzierung und Funktion von Immunzellen untersucht, insbesondere im Zusammenhang mit der T-Zellaktivierung.
Medizin: Wird als potenzieller Therapeutikum für die Behandlung verschiedener Krebsarten untersucht, darunter nicht-kleinzelliger Lungenkrebs, Kopf- und Halskrebs und Eierstockkrebs.
Industrie: Wird bei der Entwicklung neuer Immunonkologie-Medikamente und als Referenzverbindung in pharmakokinetischen und pharmakodynamischen Studien eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv den Transkriptionsfaktor RORγ aktiviert. Diese Aktivierung führt zur Modulation der Genexpression von Immunzellen, was zu einer erhöhten Aktivität von Effektor-T-Zellen und einer verringerten Immunsuppression führt. Die molekularen Ziele von this compound umfassen Gene, die an der T-Zelldifferenzierung und -funktion beteiligt sind, wie z. B. solche, die für Interleukin-17 (IL-17) und andere Zytokine kodieren .
Vergleich Mit ähnlichen Verbindungen
Cintirorgon ist unter den RORγ-Agonisten aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:
SR2211: Ein weiterer RORγ-Agonist mit ähnlichen immunmodulatorischen Wirkungen.
AGN194204: Ein synthetischer RORγ-Agonist mit Anwendungen in der Krebsimmuntherapie.
Im Vergleich zu diesen Verbindungen hat this compound in präklinischen und klinischen Studien eine überlegene Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Biologische Aktivität
Cintirorgon, also known as LYC-55716, is a first-in-class, orally bioavailable small-molecule agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ). This compound has garnered attention for its potential therapeutic role in oncology, particularly in enhancing immune responses against tumors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound selectively activates RORγ, a transcription factor crucial for the differentiation and function of type 17 effector T-cells, including Th17 and Tc17 cells. These cells play a significant role in anti-tumor immunity by promoting inflammation and enhancing T-cell responses against cancer cells. The activation of RORγ by this compound leads to:
- Increased Effector T-cell Activity : Enhances the differentiation and function of CD8+ T-cells, which are essential for direct tumor cell killing.
- Decreased Immunosuppression : Reduces the activity of regulatory T-cells (Tregs) and downregulates immunosuppressive pathways, thereby improving overall immune response against tumors .
Phase 1 Study Overview
A Phase 1 open-label multicenter study evaluated the safety and tolerability of this compound in adults with relapsed or refractory metastatic cancer. The study involved 32 patients who received treatment in 28-day cycles with doses ranging from 150 mg to 450 mg twice daily (BID) .
Key Findings:
- Safety Profile : No dose-limiting toxicities were observed. Common treatment-related adverse events included:
- Diarrhea (n=11)
- Fatigue (n=7)
- Anemia (n=4)
- Decreased appetite (n=4)
- Nausea (n=4)
- Efficacy Outcomes :
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analyses indicated that this compound reached concentrations sufficient for effective RORγ pathway engagement. The pharmacodynamic results demonstrated enhanced immune activation through increased infiltration of CD8+ T-cells into tumor sites, correlating with elevated levels of pro-inflammatory cytokines such as CXCL10 .
Comparative Efficacy in Preclinical Models
Preclinical studies have shown that RORγ agonists like this compound can significantly inhibit tumor growth in various syngeneic models. In particular:
- Breast Cancer Models : In models resistant to conventional immunotherapies, treatment with RORγ agonists resulted in notable tumor growth inhibition.
- Combination Therapy Potential : this compound has been shown to enhance the efficacy of anti-PD-1 therapies by promoting monocyte-derived dendritic cell activation and increasing CD8+ T-cell infiltration .
Data Table: Summary of Clinical Findings
Parameter | Result |
---|---|
Number of Patients | 32 |
Dose Range | 150 mg BID to 450 mg BID |
Common AEs | Diarrhea (11), Fatigue (7), Anemia (4) |
Confirmed Partial Responses | 2 |
Disease Stabilization Duration | 2 to 12 months (6 >4 months) |
Case Studies
Several case studies highlight the impact of this compound on patient outcomes:
-
Case Study in Non-Small Cell Lung Cancer :
- A patient exhibited a partial response after four months on this compound, demonstrating significant tumor reduction and improved quality of life indicators.
- Combination Therapy Case :
Eigenschaften
IUPAC Name |
3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSIMHVQYBADX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F6NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055536-64-4 | |
Record name | Cintirorgon [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cintirorgon | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.